(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Overview
Description
“(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one” is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a but-3-en-2-one group .Scientific Research Applications
Synthesis and Development of Antifungal Agents
- Voriconazole Synthesis : The compound (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one is involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This synthesis process involves diastereocontrol and metalation reactions, highlighting the compound's utility in developing antifungal medications (Butters et al., 2001).
Kinase Inhibitor Development
- Potential Kinase Inhibitors : This compound forms part of the structure in the development of novel 2,4-disubstituted-5-fluoropyrimidines, which show promise as kinase inhibitors. This application is particularly relevant in the context of anticancer agents, where kinase inhibition is a key therapeutic strategy (Wada et al., 2012).
Nucleic Acid Metabolism
- Impact on Nucleic Acid Metabolism : Research dating back to the 1960s indicates that fluoropyrimidines, including compounds like (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one, affect the metabolism of nucleic acids. This includes potential incorporation into RNA and DNA, indicating a profound effect on cellular biology and pharmacological potential (Lerman et al., 1962).
Enzyme Inhibition
- Role in Enzyme Inhibition : Studies have shown that derivatives of 5-fluoropyrimidin-2-one, closely related to (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one, can act as inhibitors for enzymes like cytidine deaminase. This highlights the potential of such compounds in enzymatic regulation and drug development (Carlow et al., 1996).
Anticancer Applications
- Clinical Trials in Cancer : The compound's derivatives are used in clinical trials for anticancer treatments, particularly in fluoropyrimidine-based chemotherapy. This points towards its relevance in oncological pharmacology and therapy development (Shinchi et al., 2007).
properties
IUPAC Name |
(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h2-5H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOPTOXALINFF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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